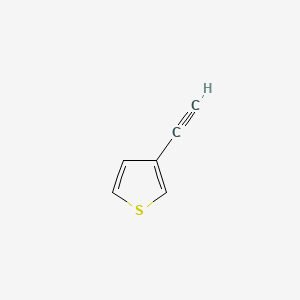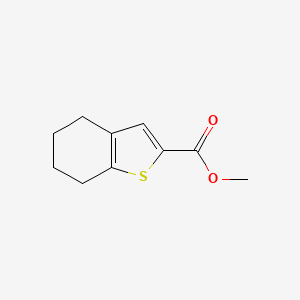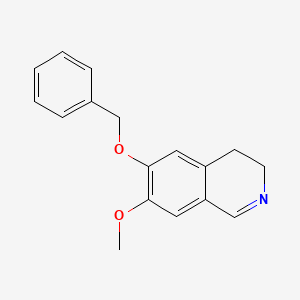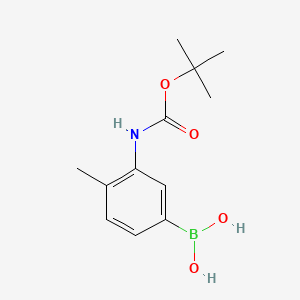
(3-Boc-amino-4-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Boc-amino-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “(3-Boc-amino-4-methylphenyl)boronic acid” is 251.09 g/mol . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Physical And Chemical Properties Analysis
“(3-Boc-amino-4-methylphenyl)boronic acid” has a predicted density of 1.16±0.1 g/cm3 and a predicted pKa of 8.50±0.10 . It has a melting point of 300℃ .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis :
- Amino-3-fluorophenyl boronic acids have been synthesized for constructing glucose sensing materials, which operate at physiological pH levels. This derivative is used due to its low boronic acid pKa value and ability to attach to polymers (Das et al., 2003).
Applications in Organic Synthesis :
- 3-Borono-5-fluorobenzoic acid, a related compound, is an important intermediate widely used in organic synthesis, including Suzuki aryl-coupling reactions to synthesize olefins, styrenes, and biphenyl derivatives (Sun Hai-xia et al., 2015).
Boron Neutron Capture Therapy Agents :
- Boronated unnatural cyclic amino acids have been synthesized for potential use in neutron capture therapy. These compounds were designed to understand the effect of molecular lipophilicity on biological activity (Kabalka et al., 2008).
Bacteria Detection :
- Boronic acid, capable of reversibly binding to diols, has been used to detect bacteria through its affinity binding reaction with diol-groups on bacterial cell walls. 3-Aminophenylboronic acid (3-APBA) has been employed in creating affinity sensors for bacteria detection (Wannapob et al., 2010).
Catalysis in Peptide Synthesis :
- (2-(Thiophen-2-ylmethyl)phenyl)boronic acid has been used as a catalyst for direct amide bond synthesis between carboxylic acids and amines, notably for N-Boc-protected amino acids, with little racemization. This catalysis is significant for peptide synthesis (Mohy El Dine et al., 2015).
Macrocyclic Chemistry :
- Boronic esters have found applications in macrocyclic chemistry, with various aryl boronic acids, including 4-methylphenyl-, 3-methoxyphenyl-, and 3-nitrophenyl-boronic acids, being used to synthesize tetrameric and dimeric boronates (Fárfan et al., 1999).
Anion Recognition :
- Arylboronic acids, including 3-nitrophenylboronic acid, act as Brønsted acid type receptors for certain anions, forming hydrogen bonds with B(OH)2 hydroxyl groups. This property has been explored for sensing anions optically (Martínez-Aguirre & Yatsimirsky, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-8-5-6-9(13(16)17)7-10(8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPLVISWFCBMCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Boc-amino-4-methylphenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

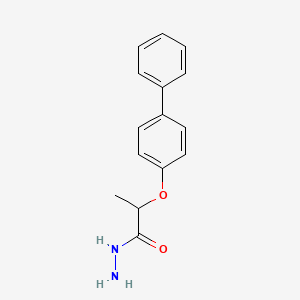
![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)
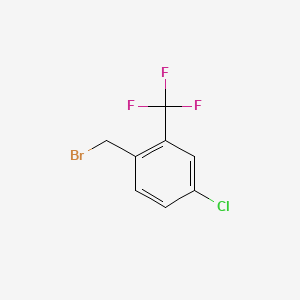
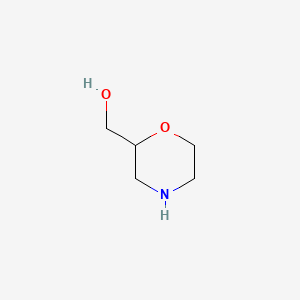
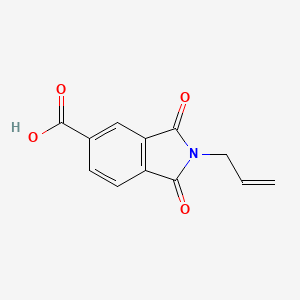
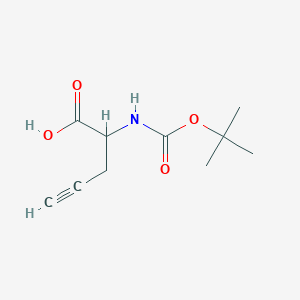
![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)


